molecular formula C18H16N4O B11110239 2-[(Naphthalen-1-YL)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide

2-[(Naphthalen-1-YL)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide

Cat. No.: B11110239
M. Wt: 304.3 g/mol
InChI Key: QFPCGEWHULTGES-CIAFOILYSA-N
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Description

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide typically involves the condensation of naphthylamine with pyridine-4-carbaldehyde in the presence of acetohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Naphthalen-1-YL)methyleneamino]benzoic acid
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(pyridin-4-YL)methylidene]acetohydrazide is unique due to its combination of a naphthalene ring, a pyridine ring, and an acetohydrazide moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research applications .

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H16N4O/c23-18(22-21-12-14-8-10-19-11-9-14)13-20-17-7-3-5-15-4-1-2-6-16(15)17/h1-12,20H,13H2,(H,22,23)/b21-12+

InChI Key

QFPCGEWHULTGES-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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